2-[4-(Aminomethyl)phenoxy]acetonitrile 2-[4-(Aminomethyl)phenoxy]acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC20403599
InChI: InChI=1S/C9H10N2O/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,6-7,11H2
SMILES:
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol

2-[4-(Aminomethyl)phenoxy]acetonitrile

CAS No.:

Cat. No.: VC20403599

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Aminomethyl)phenoxy]acetonitrile -

Specification

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
IUPAC Name 2-[4-(aminomethyl)phenoxy]acetonitrile
Standard InChI InChI=1S/C9H10N2O/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,6-7,11H2
Standard InChI Key UPMAFYAOLWJSSB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CN)OCC#N

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s structure (Fig. 1) features a benzene ring substituted at the para position with an aminomethyl group (-CH2NH2), connected via an ether oxygen to an acetonitrile moiety (-CH2CN). Key structural identifiers include:

  • Molecular Formula: C9H10N2O

  • SMILES: C1=CC(=CC=C1CN)OCC#N

  • InChIKey: UPMAFYAOLWJSSB-UHFFFAOYSA-N

The presence of both electron-donating (amine) and electron-withdrawing (nitrile) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for mass spectrometric identification, were calculated for various adducts (Table 1) :

Adductm/zPredicted CCS (Ų)
[M+H]+163.08660136.8
[M+Na]+185.06854148.2
[M-H]-161.07204132.1

These values aid in distinguishing the compound from structural analogs during analytical workflows.

Synthetic Pathways and Optimization

Proposed Synthesis Routes

While no direct literature exists for 2-[4-(Aminomethyl)phenoxy]acetonitrile, analogous methods from patent CN108640845B suggest a multi-step approach:

  • Chloroacetylation: React 4-(aminomethyl)phenol with chloroacetonitrile under basic conditions (e.g., K2CO3) to form the ether linkage.

  • Purification: Chromatographic isolation of the intermediate.

  • Salt Formation: Treatment with HCl to yield the hydrochloride salt .

Key Reaction:

4-(Aminomethyl)phenol + ClCH2CNBase2-[4-(Aminomethyl)phenoxy]acetonitrile\text{4-(Aminomethyl)phenol + ClCH}_2\text{CN} \xrightarrow{\text{Base}} \text{2-[4-(Aminomethyl)phenoxy]acetonitrile}

Industrial Considerations

Scalable production would require:

  • Continuous Flow Reactors: To enhance yield and reduce side reactions.

  • Catalytic Hydrogenation: For deprotection steps, using Pd/C under 0.3–0.5 MPa H₂ .

Physicochemical and Spectroscopic Characterization

Spectral Data

  • ¹H NMR (CDCl₃): Expected signals include a triplet for the methylene adjacent to oxygen (δ 4.2–4.3 ppm), a multiplet for the aromatic protons (δ 6.8–7.2 ppm), and a broad singlet for the amine (δ 1.5–2.5 ppm) .

  • IR Spectroscopy: Stretching vibrations for -CN (~2240 cm⁻¹) and -NH2 (~3350 cm⁻¹).

Stability and Solubility

  • Hydrochloride Salt: Enhances aqueous solubility (>50 mg/mL) and shelf-life stability .

  • pH Sensitivity: The free base may degrade under acidic conditions due to protonation of the amine.

Applications in Pharmaceutical Chemistry

Case Study: Analogous Compounds

Patent CN108640845B highlights similar ethylamine derivatives as intermediates in herbicide synthesis, suggesting potential agrochemical applications for 2-[4-(Aminomethyl)phenoxy]acetonitrile.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes for chiral derivatives.

  • Biological Screening: Evaluate antimicrobial or anticancer activity in in vitro assays.

  • Green Chemistry: Substitute chloroacetonitrile with less toxic reagents (e.g., cyanoethylation using acrylonitrile).

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